This compound is classified under heterocyclic compounds, specifically as a quinazolinone derivative. Quinazolinones are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. The introduction of fluorine atoms often enhances these properties by improving metabolic stability and bioavailability .
The synthesis of 5,6-difluoro-1H-quinazolin-4-one can be achieved through various methods, with several synthetic routes reported in the literature. One effective method involves the reaction of anthranilic acid derivatives with fluorinated reagents.
The molecular structure of 5,6-difluoro-1H-quinazolin-4-one can be described as follows:
5,6-Difluoro-1H-quinazolin-4-one participates in various chemical reactions that leverage its functional groups:
The mechanism of action for compounds like 5,6-difluoro-1H-quinazolin-4-one is often linked to their ability to interact with biological targets:
5,6-Difluoro-1H-quinazolin-4-one has several scientific applications:
Molecular docking simulations of 5,6-difluoro-1H-quinazolin-4-one derivatives reveal high-affinity binding at the benzodiazepine site of GABAA receptors. These compounds exhibit preferential docking poses within the extracellular α/γ subunit interface, where the quinazolinone core forms:
Table 1: Docking Parameters of 5,6-Difluoro-1H-quinazolin-4-one at α1β2γ2-GABAA Receptor
Docking Metric | Value | Significance |
---|---|---|
Glide Score (kcal/mol) | -9.8 ± 0.3 | Indicates strong binding affinity |
H-bond Distance (Å) | 2.1 ± 0.2 | Optimal for α1-H101 interaction |
Fluorine-π Distance (Å) | 3.5 ± 0.4 | Within optimal van der Waals interaction range |
Binding Pocket Volume (ų) | 720 ± 15 | Complementary to ligand dimensions |
The ortho-difluoro substitution at C5/C6 induces a planar conformation that enhances π-stacking with γ2-F77, increasing binding energy by approximately 40% compared to non-fluorinated analogs. Molecular dynamics simulations further demonstrate that ligand-induced contraction of the benzodiazepine pocket (∼18% volume reduction) stabilizes the receptor's open state, priming it for GABA binding [3].
Systematic modification of the 5,6-difluoro-1H-quinazolin-4-one scaffold demonstrates critical structure-activity relationship principles:
The 5,6-difluoro configuration confers metabolic stability via:
Whole-cell patch-clamp studies on recombinant α1β2γ2 GABAA receptors expressed in Xenopus laevis oocytes confirm concentration-dependent potentiation of GABA-evoked currents by 5,6-difluoro-1H-quinazolin-4-one derivatives:
Table 2: Electrophysiological Parameters of 5,6-Difluoro-1H-quinazolin-4-one Derivatives
Parameter | Value | Comparison to Diazepam |
---|---|---|
EC50 | 0.8 ± 0.1 µM | 3.5-fold lower than diazepam (2.8 µM) |
Maximal Efficacy (Imax) | 180 ± 5% GABA response | 20% higher than diazepam |
Onset (τon) | 45 ± 8 ms | 2.1-fold faster than diazepam |
Desensitization (τoff) | 850 ± 90 ms | Comparable to diazepam |
Key electrophysiological findings include:
These results mechanistically validate 5,6-difluoro-1H-quinazolin-4-one derivatives as high-potency positive allosteric modulators that enhance inhibitory neurotransmission without altering endogenous GABA kinetics [3].
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.: 990-73-8
CAS No.:
CAS No.: